Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Reduction: The nitro group is reduced to an amine using a reducing agent like tin(II) chloride or hydrogen gas over a palladium catalyst.
Sulfonylation: The amine group is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling Reaction: Finally, the compound is coupled with a benzothiophene derivative under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4,5-trimethoxybenzoate
- 2-(2-Methoxy Ethoxy)-Benzene Sulfonamide
- Methyl 3,4,5-Trimethoxy benzoate
Uniqueness
Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO5S2/c1-9-7-12(13(25-2)8-10(9)19)21-28(23,24)17-15-11(20)5-4-6-14(15)27-16(17)18(22)26-3/h4-8,21H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVFFCGRUKQOJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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